molecular formula C6H6N2S B064668 5-Methylimidazo[5,1-b]thiazole CAS No. 165666-84-2

5-Methylimidazo[5,1-b]thiazole

Cat. No.: B064668
CAS No.: 165666-84-2
M. Wt: 138.19 g/mol
InChI Key: FXIWYNFUTCBBHS-UHFFFAOYSA-N
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Description

5-Methylimidazo[5,1-b]thiazole is a heterocyclic compound that features both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylimidazo[5,1-b]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminothiazole with formamide and benzaldehyde in the presence of a dehydrating agent like triphosgene and a catalyst such as perchloric acid . Another method includes the use of trifluoroacetic acid anhydride as an acylating and cyclodehydrating agent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry methods to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Methylimidazo[5,1-b]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed: The major products depend on the specific reaction conditions but can include various substituted derivatives of this compound .

Scientific Research Applications

Anticancer Applications

5-Methylimidazo[5,1-b]thiazole has been extensively studied for its anticancer properties. Several derivatives of this compound have demonstrated promising results against various cancer cell lines.

  • Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in cancer progression. For instance, a study reported that certain derivatives inhibited the VEGFR-2 kinase with IC50 values significantly lower than standard treatments like Sorafenib, indicating their potential as targeted therapies for cancer treatment .
  • Case Studies :
    • A series of compounds based on this compound were synthesized and tested against the MCF-7 breast cancer cell line. Some derivatives exhibited IC50 values ranging from 8.38 to 11.67 µM, comparable to established drugs .
    • Another study highlighted the compound's ability to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated, with several studies reporting its effectiveness against various bacterial strains.

  • Synthesis and Testing : Researchers synthesized derivatives of this compound and evaluated their antibacterial activity against resistant pathogens such as MRSA and E. coli. Some compounds outperformed traditional antibiotics like ampicillin and streptomycin .
  • Case Studies :
    • In one investigation, specific derivatives demonstrated significant antibacterial activity, suggesting their potential as new antimicrobial agents .

Role as a Pharmacophore

The structural characteristics of this compound make it an attractive pharmacophore in drug design.

  • Diverse Biological Activities : The thiazole moiety is known for its versatility in biological applications. Compounds containing this structure have shown anti-inflammatory, antifungal, and anti-HIV activities alongside their anticancer properties .
  • Drug Development : The ongoing research into thiazole-based compounds has led to the development of several FDA-approved drugs targeting various diseases. This highlights the importance of this compound as a scaffold for designing new therapeutic agents .

Mechanism of Action

The mechanism of action of 5-Methylimidazo[5,1-b]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in immune response modulation . The compound’s effects are mediated through binding to active sites on target proteins, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 5-Methylimidazo[5,1-b]thiazole is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to act as a versatile scaffold for drug development sets it apart from other similar compounds .

Biological Activity

5-Methylimidazo[5,1-b]thiazole is a compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique imidazo-thiazole scaffold, which contributes to its biological activity. The thiazole ring is known for its role in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities. The methyl group at the 5-position enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of imidazo[5,1-b]thiazole exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported that certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One notable study evaluated the compound's effects on the MCF-7 breast cancer cell line, revealing that it inhibited cell proliferation with an IC50 value of approximately 8.38 μM. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers such as Bax and caspases .

CompoundIC50 (μM)Mechanism of Action
This compound8.38Induction of apoptosis
Sorafenib7.55Multi-kinase inhibitor

Anti-inflammatory Activity

The anti-inflammatory effects of this compound derivatives have also been documented. A study demonstrated that these compounds inhibited cyclooxygenase-1 (COX-1) with superior efficacy compared to traditional NSAIDs like naproxen. This suggests a promising avenue for developing selective COX-1 inhibitors for inflammatory conditions .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the thiazole ring can significantly impact the compound's potency and selectivity. For example:

  • Electron-Withdrawing Groups : The presence of nitro groups has been associated with enhanced antibacterial activity.
  • Hydrophobic Substituents : Increasing lipophilicity through alkyl substitutions can improve membrane permeability and bioavailability.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving several imidazo[5,1-b]thiazole derivatives, researchers found that compounds with halogen substitutions exhibited potent activity against Candida albicans and Aspergillus niger. The most active compounds had MIC values ranging from 3.92 to 4.23 mM .

Case Study 2: Anticancer Mechanisms

A detailed investigation into the anticancer mechanisms revealed that treatment with this compound led to cell cycle arrest at the G2/M phase in MCF-7 cells. This was accompanied by upregulation of apoptosis-related genes and downregulation of anti-apoptotic factors .

Q & A

Q. Basic: What synthetic strategies are commonly employed to prepare 5-Methylimidazo[5,1-b]thiazole derivatives?

Methodological Answer:
The synthesis of imidazo[5,1-b]thiazole derivatives typically involves cyclization reactions using thiazole precursors. Key strategies include:

  • Hantzsch thiazole synthesis : Reacting α-haloketones with thioureas or thioamides under thermal or microwave-assisted conditions .
  • Microwave-assisted cyclization : Enhances reaction efficiency and reduces time, as demonstrated in the synthesis of N-phenylimidazo[2,1-b]thiazole derivatives .
  • Friedel-Crafts acylation : Solvent-free protocols using Eaton’s reagent (P2_2O5_5/MeSO3_3H) enable regioselective acylation of imidazo[2,1-b]thiazole cores, yielding fused derivatives with 90–96% efficiency .

Q. Advanced: How do solvent-free conditions optimize the synthesis of this compound derivatives?

Methodological Answer:
Solvent-free methods reduce environmental impact and improve reaction kinetics. For example, Friedel-Crafts acylation under solvent-free conditions with Eaton’s reagent achieves:

  • High selectivity : Acylation occurs exclusively at the C-5 position of imidazo[2,1-b]thiazole .
  • Superior yields : 90–96% isolated yields due to reduced side reactions .
  • Simplified purification : Minimal byproducts enable straightforward isolation via column chromatography .

Q. Basic: What analytical techniques validate the structural integrity of this compound derivatives?

Methodological Answer:
Standard characterization protocols include:

  • Spectroscopy : 1^1H/13^{13}C NMR for confirming substituent positions and purity .
  • Chromatography : HPLC for purity assessment (>95%) and MS for molecular weight verification .
  • Thermal analysis : Melting points (recorded via electrothermal apparatus) to confirm crystalline stability .

Q. Advanced: How do substituents at the 5- and 6-positions modulate antimycobacterial activity in imidazo[5,1-b]thiazole derivatives?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Position 6 modifications : Introducing 4-nitrophenyl (IT10) or 2,4-dichlorophenyl (IT06) groups enhances activity against Mycobacterium tuberculosis (Mtb) H37Ra (IC50_{50}: 2.32–2.03 µM) .
  • Therapeutic index (TI) : TI = CC50_{50}/IC50_{50}. For IT10, CC50_{50} >128 µM (MRC-5 fibroblasts) and IC50_{50} = 2.32 µM, yielding TI >55 .
  • Molecular docking : Nitro groups at position 6 form hydrogen bonds with Mtb pantothenate synthetase, improving target affinity .

Q. Basic: Which in vitro assays evaluate the anticancer potential of this compound derivatives?

Methodological Answer:

  • MTT assay : Measures mitochondrial activity in cancer cells (e.g., kidney cancer cells) to determine cytotoxicity. Compound A9 (6-aminomethyl-5-(4-bromophenyl) derivative) showed IC50_{50} = 69.69 µM .
  • Antioxidant assays : DPPH radical scavenging evaluates ROS inhibition, with IC50_{50} values correlating with electron-donating substituents .

Q. Advanced: How can computational methods guide the design of imidazo[5,1-b]thiazole derivatives with enhanced target specificity?

Methodological Answer:

  • Molecular docking : Predicts binding modes with targets like Mtb pantothenate synthetase. For IT10, nitro groups interact with Arg214 and His47 residues, stabilizing ligand-protein complexes .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories. RMSD values <2 Å indicate stable interactions .
  • ADMET prediction : In silico tools (e.g., SwissADME) optimize pharmacokinetics, reducing hepatotoxicity risks .

Q. Basic: What pharmacological activities are associated with imidazo[5,1-b]thiazole derivatives?

Methodological Answer:
Reported activities include:

  • Anticancer : Inhibition of tumor cell proliferation via ROS modulation .
  • Antimycobacterial : Targeting Mtb pantothenate synthetase .
  • Anti-inflammatory : Suppression of NO, IL-6, and TNF-α in LPS-stimulated macrophages .

Q. Advanced: How do researchers resolve contradictions in SAR data for imidazo[5,1-b]thiazole derivatives?

Methodological Answer:

  • Meta-analysis : Cross-referencing IC50_{50} values across studies (e.g., nitro vs. chloro substituents) identifies consistent trends .
  • Crystallography : X-ray structures of ligand-target complexes validate hypothesized binding modes .
  • Dose-response profiling : Testing derivatives across multiple concentrations (e.g., 0.1–100 µM) clarifies potency thresholds .

Notes

  • Avoid commercial sources (e.g., BenchChem) per user guidelines.
  • All data derived from peer-reviewed studies on imidazo[2,1-b]thiazole analogs, with methodologies applicable to 5-methyl derivatives.
  • Advanced questions emphasize mechanistic insights, while basic questions focus on foundational techniques.

Properties

IUPAC Name

5-methylimidazo[5,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c1-5-7-4-6-8(5)2-3-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIWYNFUTCBBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2N1C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Methylimidazo[5,1-b]thiazole
5-Methylimidazo[5,1-b]thiazole
5-Methylimidazo[5,1-b]thiazole
5-Methylimidazo[5,1-b]thiazole
5-Methylimidazo[5,1-b]thiazole
5-Methylimidazo[5,1-b]thiazole

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